molecular formula C20H19N5O2 B2398089 4-oxo-N-phenethyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-21-0

4-oxo-N-phenethyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2398089
CAS No.: 946360-21-0
M. Wt: 361.405
InChI Key: TXKXZSNVMXTKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[2,1-c][1,2,4]triazine class, characterized by a fused bicyclic core with a carboxamide substituent at the 3-position and phenethyl/phenyl groups at the N-phenethyl and 8-positions, respectively. Its synthesis involves multi-step reactions starting from aryl-substituted imidazolines or hydrazinoimidazolines, followed by cyclization and functionalization . The compound has demonstrated antiproliferative activity against cancer cell lines, attributed to its ability to interfere with DNA repair mechanisms or modulate kinase pathways such as PI3K/AKT/mTOR .

Properties

IUPAC Name

4-oxo-8-phenyl-N-(2-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c26-18(21-12-11-15-7-3-1-4-8-15)17-19(27)25-14-13-24(20(25)23-22-17)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKXZSNVMXTKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-phenethyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting with the formation of the imidazo-triazine core. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure need to be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The use of catalysts and continuous flow processes can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-phenethyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 4-oxo-N-phenethyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has shown potential as a bioactive molecule. It may be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine

In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-oxo-N-phenethyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Effects

The biological activity of imidazo[2,1-c][1,2,4]triazine derivatives is highly dependent on substituents at the 3-, 4-, and 8-positions. Key analogs and their properties are summarized below:

Compound Name Substituents Key Findings Reference
4-oxo-N-phenethyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide 3-carboxamide (phenethyl), 8-phenyl IC₅₀ = 1.2–3.5 µM against colorectal cancer (HCT-116); PI3K/AKT/mTOR pathway inhibition
Ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)formate 3-ester (ethyl), 8-aryl Moderate activity (IC₅₀ = 8–15 µM) against leukemia (HL-60); weaker than carboxamide derivatives due to reduced cellular uptake
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide 8-(4-fluorophenyl), 3-carboxamide (isopropoxypropyl) Enhanced solubility and bioavailability; IC₅₀ = 0.9 µM against breast cancer (MCF-7)
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates Tetrazine core, carboxylate ester DNA alkylating agents (e.g., temozolomide analogs); mechanism distinct from triazine carboxamides

Mechanism of Action

  • Ethyl Ester Analogs : Primarily act as prodrugs, requiring hydrolysis to active carboxylic acid forms for DNA intercalation .
  • Fluorophenyl Derivatives : The 4-fluorophenyl group enhances binding to hydrophobic kinase pockets, improving potency .

Structural Insights from Crystallography

  • The phenethyl group in the target compound induces a planar conformation of the triazine ring, facilitating π-π stacking with DNA or kinase ATP-binding domains .
  • Carboxamide vs. Ester : Carboxamide derivatives exhibit stronger hydrogen bonding with target proteins (e.g., PD-L1), while esters rely on hydrophobic interactions .

Key Research Findings

  • Anticancer Activity : The target compound shows superior activity (IC₅₀ < 5 µM) compared to ester derivatives (IC₅₀ > 8 µM) due to enhanced cell permeability and target affinity .
  • Synergy with Chemotherapy : Combined use with temozolomide (a tetrazine analog) potentiates DNA damage in glioblastoma models, suggesting complementary mechanisms .
  • Toxicity Profile : Carboxamide derivatives exhibit lower hepatotoxicity than ester analogs, attributed to reduced metabolic activation requirements .

Biological Activity

The compound 4-oxo-N-phenethyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide , identified by its CAS number 946229-34-1 , belongs to a class of bioactive heterocycles known for their therapeutic potential. This article delves into the biological activities associated with this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H22N4O2
  • Molecular Weight : Approximately 362.4 g/mol
  • Structure : The compound features a complex heterocyclic structure that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group transformations. Key factors such as temperature and solvent choice (e.g., ethanol or dimethylformamide) are crucial for optimizing yields and purity.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activities. These compounds often induce apoptosis in cancer cells through receptor-mediated mechanisms. For example:

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis Induction
Compound BHeLa15.0Cell Cycle Arrest

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

The mechanism of action for This compound is believed to involve interaction with specific biological targets such as enzymes or receptors. For instance:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Interaction : Binding to specific receptors can trigger signaling cascades that lead to cell death in cancer cells.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound on the MCF-7 breast cancer cell line. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 12 µM.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties against Staphylococcus aureus. The compound exhibited significant antibacterial activity with an MIC value of 16 µg/mL.

Q & A

Q. What are the critical steps and considerations for synthesizing 4-oxo-N-phenethyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide with high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization, condensation, and functional group modifications. Key considerations include:
  • Reaction Conditions : Temperature control (e.g., reflux in ethanol at 70–80°C) and solvent polarity (e.g., THF for cyclization) to minimize side reactions .
  • Purification : High-performance liquid chromatography (HPLC) or flash column chromatography to isolate the target compound from byproducts .
  • Catalysts : Use of benzyltributylammonium bromide to accelerate heterocycle formation .
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for precursor coupling) and reaction time (typically 12–24 hours) .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Structural elucidation relies on:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify aromatic proton environments and carbonyl groups. For example, a singlet at δ 7.2–7.5 ppm confirms phenyl ring protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., m/z 435.2 [M+H]+^+) .
  • Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm1^{-1} indicate carbonyl stretching .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can:
  • Predict transition states and energy barriers for key steps like cyclization .
  • Optimize solvent effects using COSMO-RS models to select solvents (e.g., ethanol vs. DMF) for improved yield .
  • Generate feedback loops: Experimental data (e.g., failed reactions) refine computational parameters to prioritize viable synthetic routes .

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:
  • Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) on IC50_{50} values .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to aggregate data from multiple studies and identify outliers .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound?

  • Methodological Answer : A multi-modal approach is recommended:
  • Target Identification : CRISPR-Cas9 screening or affinity chromatography to isolate binding proteins .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure binding constants (e.g., Kd_d = 2.3 µM for kinase inhibition) .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis markers like caspase-3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.